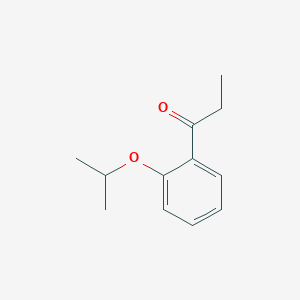![molecular formula C10H12BrN B7808320 3-[(2-Bromophenyl)methyl]azetidine](/img/structure/B7808320.png)
3-[(2-Bromophenyl)methyl]azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Bromophenyl)methyl]azetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a bromophenyl group attached to the azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromophenyl)methyl]azetidine typically involves the reaction of 2-bromobenzyl chloride with azetidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:
2-Bromobenzyl chloride+AzetidineBasethis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Bromophenyl)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azetidine N-oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiolate.
Major Products Formed
Oxidation: Azetidine N-oxides.
Reduction: 3-[(2-Phenyl)methyl]azetidine.
Substitution: Various substituted azetidines depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(2-Bromophenyl)methyl]azetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of peptidomimetics and enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-[(2-Bromophenyl)methyl]azetidine involves its interaction with specific molecular targets. The strained ring structure of azetidines allows them to act as reactive intermediates in various biochemical pathways. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, potentially inhibiting enzyme activity or disrupting protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but different ring strain.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with less ring strain and different chemical properties.
Piperidines: Six-membered nitrogen-containing heterocycles commonly found in natural products and pharmaceuticals.
Uniqueness
3-[(2-Bromophenyl)methyl]azetidine is unique due to its four-membered ring structure, which imparts higher ring strain compared to aziridines, pyrrolidines, and piperidines. This increased ring strain enhances its reactivity and makes it a valuable intermediate in synthetic chemistry and drug development.
Propriétés
IUPAC Name |
3-[(2-bromophenyl)methyl]azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-10-4-2-1-3-9(10)5-8-6-12-7-8/h1-4,8,12H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFZIHZIYYFWGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
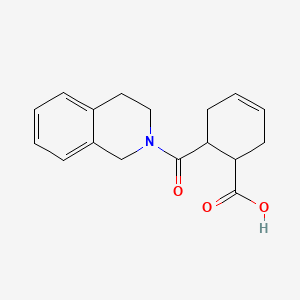
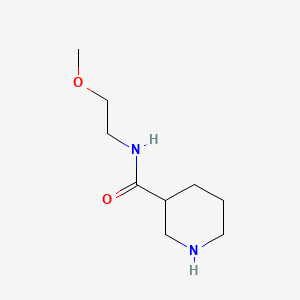
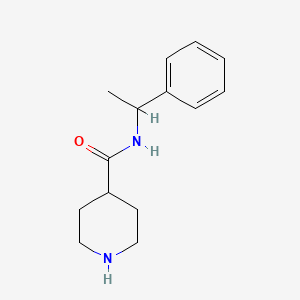
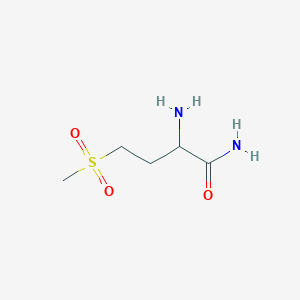
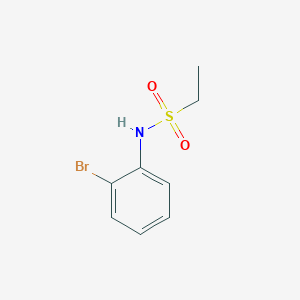

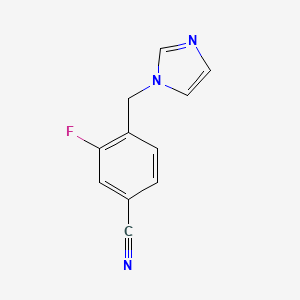
![2-[(4-Methylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B7808309.png)
![2-[2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]benzonitrile](/img/structure/B7808312.png)
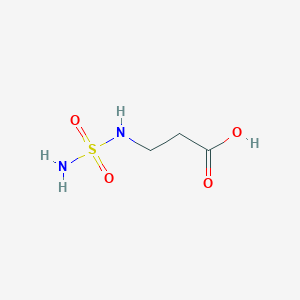
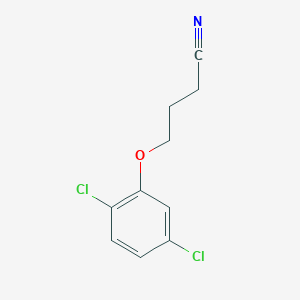
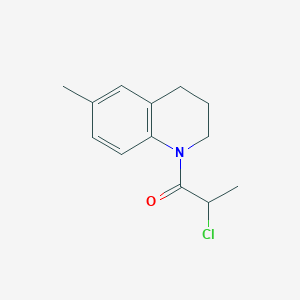
![2-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B7808338.png)
